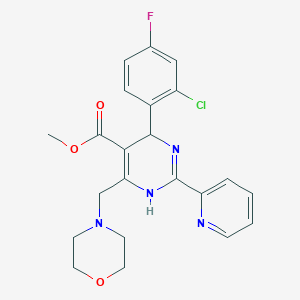
Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of dihydropyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and pyridine derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases.
Cyclization reactions: Forming the dihydropyrimidine ring.
Functional group modifications: Introducing the morpholinomethyl and ester groups.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:
Continuous flow reactors: For better control over reaction parameters.
Purification techniques: Such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids, bases, or transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, leading to changes in their activity and resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydropyrimidines: Other compounds in this class with similar structures.
Pyridine derivatives: Compounds containing the pyridine ring.
Morpholine derivatives: Compounds containing the morpholine ring.
Uniqueness
Methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholinomethyl)-2-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carboxylate is unique due to its combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H22ClFN4O3 |
|---|---|
Poids moléculaire |
444.9 g/mol |
Nom IUPAC |
methyl 4-(2-chloro-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-pyridin-2-yl-1,4-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C22H22ClFN4O3/c1-30-22(29)19-18(13-28-8-10-31-11-9-28)26-21(17-4-2-3-7-25-17)27-20(19)15-6-5-14(24)12-16(15)23/h2-7,12,20H,8-11,13H2,1H3,(H,26,27) |
Clé InChI |
WZRJKZMQLKBABG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Cl)C3=CC=CC=N3)CN4CCOCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Difluoro-2-methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12996988.png)
![2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid](/img/structure/B12996993.png)
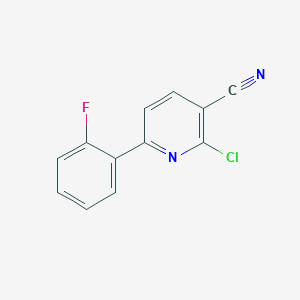

![2-Chloro-1-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethan-1-one](/img/structure/B12997004.png)
![tert-Butyl 2-(([1,1'-biphenyl]-2-ylcarbamoyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12997015.png)
![2-(4-Fluorophenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine oxalate](/img/structure/B12997023.png)
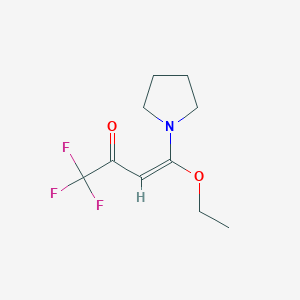
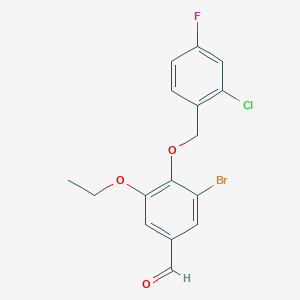
![(2',6'-Dimethoxy-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B12997042.png)
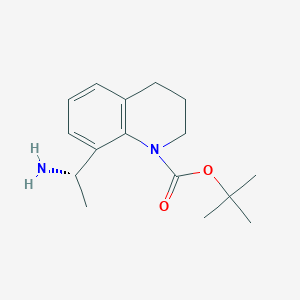
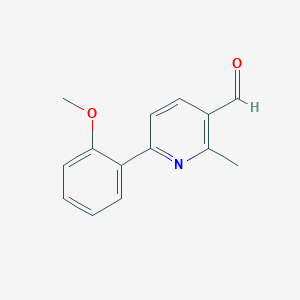
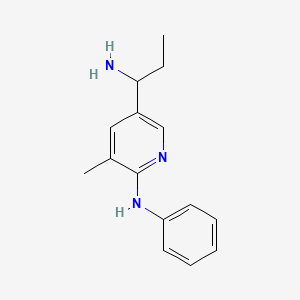
![6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
